REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-])=O)=[CH:12][CH:11]=1)(=[O:9])=[O:8]>CO.[Pd]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH2:22])=[CH:12][CH:11]=1)(=[O:9])=[O:8]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
the mixture stirred under hydrogen for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The mixture was filtered through celite
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Type
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CUSTOM
|
Details
|
evaporated to a brown oil
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Type
|
CUSTOM
|
Details
|
Column chromatography gave a clear oil
|
Type
|
CUSTOM
|
Details
|
crystallised from ether/petrol
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Type
|
CUSTOM
|
Details
|
to give a white powder
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |